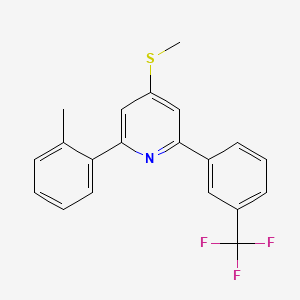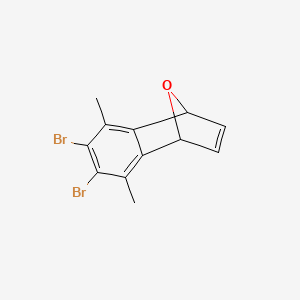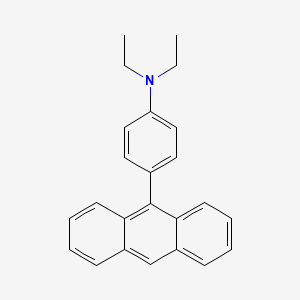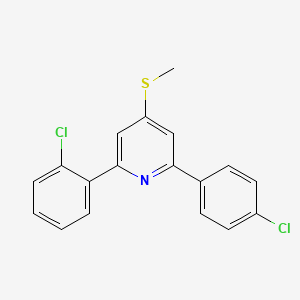
Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H11NO3 It is a derivative of oxirane, a three-membered cyclic ether, and contains a cyano group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with cyanoacetic acid in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function. The cyano group also contributes to the compound’s reactivity and can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Oxirane, [(2-methylphenoxy)methyl]-
- Oxirane, 2-methyl-3-(1-methylethyl)-
Uniqueness
Methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate is unique due to the presence of both a cyano group and an oxirane ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The cyano group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the oxirane ring provides a versatile site for chemical modifications.
Propiedades
| 113966-60-2 | |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)10-12(7-13,16-10)11(14)15-2/h3-6,10H,1-2H3 |
Clave InChI |
VBWZYJPBDFOYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(O2)(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/no-structure.png)

![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)




